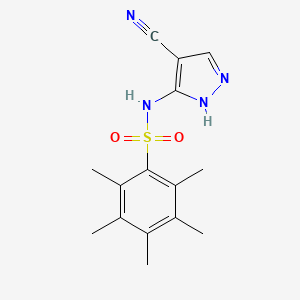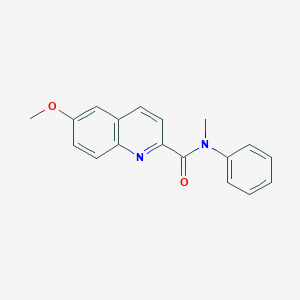![molecular formula C19H22N2O2S B7540404 N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the well-known psychoactive substance THC (tetrahydrocannabinol), which is found in marijuana. However, MMB-2201 is much more potent and has a longer duration of action than THC.
作用机制
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain perception, mood, and appetite. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, leading to a range of effects on the body and mind.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. Some of the most notable effects include analgesia (pain relief), sedation, and euphoria. This compound has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the biggest advantages of using N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide in lab experiments is its potency and long duration of action. This makes it an ideal compound for studying the effects of cannabinoids on various physiological processes. However, there are also some limitations to using this compound in research. One of the biggest challenges is ensuring the purity of the compound, which can be difficult to achieve using traditional synthesis methods. Additionally, the high potency of this compound can make it difficult to accurately dose in animal studies, which can lead to variability in results.
未来方向
There are many exciting directions for future research on N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide. One area of interest is the development of novel therapeutic applications for this compound. For example, this compound may be useful in the treatment of various inflammatory conditions, such as arthritis and Crohn's disease. Additionally, further research is needed to better understand the long-term effects of this compound on the brain and nervous system, as well as its potential for addiction and abuse. Finally, new synthesis methods and purification techniques may be developed to improve the purity and reliability of this compound for research purposes.
Conclusion
In conclusion, this compound is a potent synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound exerts its effects by binding to the CB1 and CB2 receptors in the brain and nervous system, leading to a range of biochemical and physiological effects. While there are some limitations to using this compound in research, there are also many exciting directions for future research on this compound. By continuing to study the effects of this compound, we may be able to develop novel therapies for a range of conditions and better understand the role of the endocannabinoid system in health and disease.
合成方法
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide can be synthesized using a variety of methods, including the condensation of 2-methylsulfanylbenzoyl chloride with 4-(3-methylbutanoylamino)aniline. The resulting product can then be purified using chromatography techniques to obtain a high-quality sample. The purity of the compound is crucial for accurate and reliable research results.
科学研究应用
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide has been studied extensively in the research community for its potential therapeutic applications. Some of the most promising areas of research include the treatment of chronic pain, anxiety, and depression. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
属性
IUPAC Name |
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)12-18(22)20-14-8-10-15(11-9-14)21-19(23)16-6-4-5-7-17(16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRQQVGCURPLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)

![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

